molecular formula C28H29NO11 B1284055 Baumycin C1 CAS No. 63084-42-4

Baumycin C1

Cat. No.: B1284055
CAS No.: 63084-42-4
M. Wt: 555.5 g/mol
InChI Key: AQFSEUJDYAJBPS-RWNSZTQCSA-N
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Description

Baumycin C1 is an anthracycline antibiotic isolated from the bacterium Streptomyces coeruleorubidus. It is structurally related to daunorubicin and doxorubicin, which are well-known for their antitumor properties. This compound exhibits significant antitumor activity and is primarily studied for its potential in cancer treatment.

Preparation Methods

Baumycin C1 is typically isolated from the fermentation broth of Streptomyces coeruleorubidus. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is purified to achieve a high degree of purity, often exceeding 95%.

Chemical Reactions Analysis

Baumycin C1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives.

Scientific Research Applications

Baumycin C1 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the chemical behavior of anthracyclines and their derivatives.

    Biology: Researchers investigate its interactions with DNA and RNA, as well as its effects on cellular processes.

    Medicine: this compound is studied for its potential as an antitumor agent, particularly in the treatment of various cancers.

    Industry: It is used in the development of new antibiotics and chemotherapeutic agents.

Mechanism of Action

Baumycin C1 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of cellular processes and ultimately results in cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication and repair, which further enhances its antitumor activity.

Comparison with Similar Compounds

Baumycin C1 is similar to other anthracyclines such as daunorubicin and doxorubicin. it has unique structural features, including an unusual acetal moiety appended to daunosamine. This structural difference contributes to its distinct chemical and biological properties. Similar compounds include:

  • Daunorubicin
  • Doxorubicin
  • Aclacinomycin A
  • Epirubicin

This compound’s unique structure and potent antitumor activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFSEUJDYAJBPS-RWNSZTQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63084-42-4
Record name N-Formyldaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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